molecular formula C12H10BrN7OS B12215609 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12215609
M. Wt: 380.23 g/mol
InChI Key: KORWWBTUGKEOJG-UHFFFAOYSA-N
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Description

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a bromophenyl group, and a triazinol ring

Preparation Methods

The synthesis of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to yield 1-(4-bromophenyl)-1H-tetrazole.

    S-Alkylation: The next step involves the S-alkylation of 1-(4-bromophenyl)-1H-tetrazole with 6-methyl-1,2,4-triazin-5-thiol in an alkaline medium. This reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile.

    Cyclization: The final step involves the cyclization of the intermediate product to form the desired compound, this compound. This step may require heating and the use of a catalyst to facilitate the reaction.

Chemical Reactions Analysis

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to yield corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, which may involve the use of catalysts and specific reaction conditions.

Scientific Research Applications

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-1H-tetrazole: This compound shares the tetrazole and bromophenyl groups but lacks the triazinol ring, making it less complex.

    6-methyl-1,2,4-triazin-5-thiol: This compound contains the triazinol ring but lacks the tetrazole and bromophenyl groups, resulting in different chemical properties.

    4,5-disubstituted-4H-1,2,4-triazole-3-thiol: These compounds have similar biological properties and can be used in similar applications but differ in their specific substituents and overall structure.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrN7OS

Molecular Weight

380.23 g/mol

IUPAC Name

3-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H10BrN7OS/c1-7-11(21)14-12(17-15-7)22-6-10-16-18-19-20(10)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,17,21)

InChI Key

KORWWBTUGKEOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

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